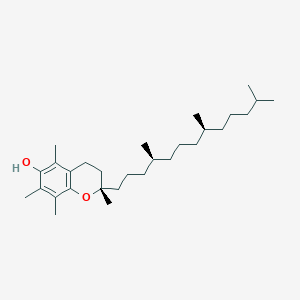

(-)-alpha-Tocopherol

描述

(-)-alpha-Tocopherol, commonly known as Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the eight forms of tocopherols and tocotrienols, which are collectively known as Vitamin E. This compound is essential for maintaining the integrity of cell membranes and is widely used in dietary supplements, cosmetics, and food preservation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:

Trimethylhydroquinone+IsophytolH2SO4this compound

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound suitable for commercial use.

化学反应分析

Types of Reactions

(-)-alpha-Tocopherol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to tocopheryl quinone in the presence of oxidizing agents such as potassium permanganate.

Reduction: The quinone form can be reduced back to this compound using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various halogenating agents under controlled temperature and pressure.

Major Products Formed

Oxidation: Tocopheryl quinone.

Reduction: Regeneration of this compound from its quinone form.

Substitution: Derivatives of this compound with modified functional groups.

科学研究应用

Antioxidant Properties

(-)-alpha-Tocopherol is renowned for its antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress. This property has significant implications in various health conditions:

- Cardiovascular Health : Research indicates that alpha-tocopherol may reduce the risk of heart disease by preventing the oxidation of low-density lipoprotein (LDL) cholesterol. A study demonstrated that higher serum levels of tocopherols were associated with a lower risk of cardiovascular events .

- Cancer Prevention : The Alpha-Tocopherol Beta-Carotene Cancer Prevention Study revealed that alpha-tocopherol supplementation reduced prostate cancer incidence by 34% among male smokers in Finland . This suggests a potential protective effect against certain cancers.

Role in Wound Healing

The application of this compound in wound healing is notable due to its anti-inflammatory properties. Studies have shown that topical application can enhance healing rates and reduce scar formation. For instance, a review highlighted its effectiveness in promoting skin regeneration and reducing oxidative damage at wound sites .

Nutritional Supplementation

This compound is widely used as a dietary supplement to enhance overall health:

- Dietary Sources : It is found in various foods, including nuts, seeds, and leafy greens. Regular intake is associated with improved immune function and reduced inflammation .

- Supplementation Studies : Clinical trials have suggested that supplementation may improve cognitive function in elderly populations, potentially delaying the onset of neurodegenerative diseases like Alzheimer's .

Biomedical Applications

In the biomedical field, this compound has been incorporated into materials to enhance their properties:

- Polymer Stabilization : Alpha-tocopherol is utilized to stabilize high molecular weight polyethylene (UHMWPE) used in medical implants. Its incorporation prevents oxidative degradation during gamma sterilization, thus enhancing the longevity and performance of implants .

- Coatings for Implants : Research has shown that coatings containing tocopherol can exhibit antimicrobial properties and promote osseointegration in dental implants, reducing infection rates post-surgery .

Case Study 1: Prostate Cancer Prevention

The ATBC Study involved over 29,000 male participants and found that those supplemented with alpha-tocopherol had a significantly lower incidence of prostate cancer compared to non-recipients. The results indicated a relative risk reduction of 12% to 34% depending on baseline characteristics .

Case Study 2: Wound Healing

A clinical trial involving diabetic patients demonstrated that topical application of alpha-tocopherol accelerated wound healing compared to placebo. Patients treated with tocopherol showed improved healing rates and reduced inflammation markers after four weeks .

Data Table: Summary of Applications

作用机制

(-)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing lipid peroxidation and protecting cell membranes. The molecular targets include lipid radicals and peroxyl radicals, which are neutralized by the donation of a hydrogen atom from the hydroxyl group of this compound. This process is facilitated by the regeneration of this compound from its oxidized form by other antioxidants such as Vitamin C.

相似化合物的比较

Similar Compounds

- Beta-Tocopherol

- Gamma-Tocopherol

- Delta-Tocopherol

- Tocotrienols

Uniqueness

(-)-alpha-Tocopherol is unique among the tocopherols due to its higher bioavailability and superior antioxidant activity. It is the most potent form of Vitamin E in terms of biological activity and is preferentially retained in human tissues. This makes it the most effective form for dietary supplementation and therapeutic applications.

生物活性

(-)-alpha-Tocopherol, commonly known as vitamin E, is a fat-soluble antioxidant that plays a crucial role in human health. Its biological activity extends beyond its antioxidant properties, influencing various physiological processes including gene regulation, immune function, and cellular signaling. This article explores the multifaceted biological activities of this compound, supported by recent research findings and case studies.

Antioxidant Properties

Mechanism of Action

this compound acts primarily as an antioxidant by scavenging free radicals and preventing lipid peroxidation. This is particularly important in protecting cell membranes from oxidative damage. The mechanism involves the donation of a hydrogen atom from the hydroxyl group of the tocopherol molecule to free radicals, thus neutralizing them.

Research Findings

Studies have shown that this compound can significantly reduce oxidative stress markers in various models. For instance, a study demonstrated that supplementation with 400 IU of vitamin E daily reduced oxidative stress in older adults, as indicated by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Gene Regulation

Influence on Gene Expression

this compound has been shown to regulate gene expression related to antioxidant defense mechanisms and inflammation. It affects several genes involved in lipid metabolism and inflammatory responses, such as downregulating miRNA-122a and miRNA-125b, which are implicated in lipid metabolism and inflammation respectively .

Case Study: Gene-Related Effects

In a study involving mice, this compound supplementation resulted in increased mRNA levels for cytochrome P450 enzymes involved in drug metabolism. This suggests that vitamin E may influence the metabolic pathways of other compounds, potentially affecting drug efficacy and toxicity .

Cardiovascular Health

Clinical Trials

The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) involved 29,133 male smokers who received daily doses of this compound. Results indicated a 34% reduction in prostate cancer incidence among participants receiving this compound compared to non-recipients . However, no significant effects were observed on lung cancer incidence during the post-trial follow-up period .

Meta-Analysis Insights

A meta-analysis of six prospective studies highlighted that dietary intake of vitamin E is associated with a lower risk of coronary heart disease. Specifically, individuals with higher dietary vitamin E intake showed a significant reduction in cardiovascular events .

Immune Function

Role in Immune Response

this compound plays a vital role in modulating immune responses. It enhances the proliferation and activity of T-lymphocytes and natural killer cells, which are essential for adaptive immunity. Research indicates that vitamin E supplementation can improve immune function in elderly populations, reducing the incidence of infections .

Comparative Bioactivity

A comparative analysis of different forms of vitamin E reveals that this compound exhibits higher bioactivity than other tocopherols and tocotrienols. The following table summarizes key differences:

| Vitamin E Form | Bioactivity | Antioxidant Capacity | Gene Regulation |

|---|---|---|---|

| This compound | High | Strong | Significant |

| γ-Tocopherol | Moderate | Moderate | Limited |

| δ-Tocopherol | Low | Weak | Minimal |

属性

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (-)-alpha-Tocopherol act as an antioxidant?

A1: this compound is a potent antioxidant that functions as a free radical scavenger. [, , , , , ] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid radicals, effectively breaking the chain reaction of lipid peroxidation. [, ] This protective effect has been observed in various biological systems, including cell membranes, lipoproteins, and tissues. [, , , , , , , ]

Q2: Can this compound protect against oxidative stress induced by specific compounds?

A2: Research suggests this compound can suppress the increase of N1-acetylspermidine and putrescine in rat hepatocytes induced by paraquat, likely by neutralizing superoxide anions. []

Q3: Does this compound interact with other antioxidants?

A3: Studies show a synergistic effect between this compound and retinol. When both are present in liposomes, retinol enhances the inhibitory effect of this compound on lipid peroxidation. [] This interaction suggests a potential cooperative effect of these antioxidants in biological systems.

Q4: Are there situations where this compound might not be effective against lipid peroxidation?

A4: While a potent antioxidant, studies on rat brain homogenates show that even with increased this compound concentrations, the degradation of polyunsaturated fatty acids during lipid peroxidation was limited, suggesting other factors might be at play. []

Q5: Can this compound supplementation boost immunity?

A6: Studies in healthy elderly subjects indicate that short-term this compound supplementation may enhance immune function, possibly by decreasing prostaglandin E2 and other lipid peroxidation products. []

Q6: Does this compound interact with specific cellular components?

A8: Research demonstrates the presence of specific binding sites for this compound on human erythrocyte membranes. [] These sites exhibit high and low affinity binding and are likely protein in nature, suggesting a regulated mechanism for this compound uptake and function in red blood cells.

Q7: Can this compound influence enzyme activity?

A9: Studies show that this compound can inhibit Protein Kinase C (PKC) activity both in vitro and in vivo. [, , ] Specifically, this compound appears to reduce the phosphorylation of PKC, particularly the delta isoform, which plays a role in neuronal plasticity in the hippocampus. []

Q8: How does this compound content differ between human colostrum and infant formula?

A10: Human colostrum was found to contain a significantly higher concentration of this compound (43% higher) compared to infant formulas. [] This finding highlights the superior nutritional content of human breast milk for newborns.

Q9: What analytical methods are used to measure this compound and its oxidation products?

A11: Stable isotope dilution capillary gas chromatography-mass spectrometry is a reliable method to analyze this compound and its oxidation products in tissues. [] This technique enables the quantification of alpha-tocopherolquinone, 5,6-epoxy-alpha-tocopherolquinone, 2,3-epoxy-alpha-tocopherolquinone, and alpha-tocopherolhydroquinone, providing a comprehensive assessment of vitamin E status. []

Q10: Are there faster methods for determining tocopherols in vegetable oils and oil-based products?

A12: A polarographic procedure offers a more rapid and precise alternative to the traditional gas-liquid chromatographic method for determining tocopherols in vegetable oils. [] This technique is particularly useful for monitoring nutritional content during processing.

Q11: Do structural modifications of this compound impact its activity?

A13: Research suggests that the acetate form of this compound does not exhibit the same synergistic effect with retinol as the non-esterified form, indicating the importance of the free hydroxyl group for this interaction. []

Q12: Are there any concerns regarding high doses of this compound in newborns?

A14: While generally safe, high doses of this compound (100 mg/kg) in very-low-birth-weight infants for prolonged periods, while potentially reducing some risks, have also been associated with increased risks of sepsis and necrotizing enterocolitis. [] Careful monitoring is crucial.

Q13: How does this compound influence meat quality?

A15: Studies on meat products indicate a relationship between lipid oxidation and myoglobin oxidation, impacting off-flavor and discoloration. [] Higher this compound concentrations in mitochondria were correlated with reduced lipid oxidation and metmyoglobin formation, suggesting a potential role for this compound in preserving meat quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。